N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
19206-91-8 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H12N4O/c1-8-7-9(2)15-12(14-8)17-13-16-10-5-3-4-6-11(10)18-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI Key |
FUZSURLWERISAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3O2)C |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction with 4,6-Dimethylpyrimidin-2-ylcyanamide
A widely reported method involves the cyclocondensation of o-aminophenol with 4,6-dimethylpyrimidin-2-ylcyanamide under acidic conditions. The reaction proceeds via nucleophilic attack of the amino group on the cyanamide carbon, followed by intramolecular cyclization to form the benzoxazole ring.
Modified Biginelli Reaction
An eco-friendly adaptation utilizes acetylacetone and glacial acetic acid under solvent-free conditions:
-
Procedure : A mixture of 2-guanidinobenzoxazole (synthesized from o-aminophenol and dicyandiamide) and acetylacetone is refluxed at 200°C for 1–2 hours.
-
Advantages : Eliminates toxic solvents and reduces reaction time.
Nucleophilic Aromatic Substitution
Coupling of 2-Aminobenzoxazole with 2-Chloro-4,6-dimethylpyrimidine
This two-step method involves synthesizing 2-aminobenzoxazole followed by its reaction with 2-chloro-4,6-dimethylpyrimidine:
-
Synthesis of 2-aminobenzoxazole :
-
Amination :
Smiles Rearrangement of Benzoxazole-2-thiol
Thiol Activation and Rearrangement
A less conventional approach leverages the Smiles rearrangement:
-
Synthesis of benzoxazole-2-thiol :
-
Activation with chloroacetyl chloride :
-
Final coupling :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | BF₃·Et₂O, reflux, 12–24 h | 78–88% | High yield, one-pot synthesis | Requires Lewis acid |
| Nucleophilic substitution | K₂CO₃, ethanol, reflux, 6–8 h | 70–75% | Mild conditions, scalable | Multi-step, moderate yield |
| Smiles rearrangement | Chloroacetyl chloride, RT, 2–4 h | 65–72% | Avoids harsh acids | Low yield, complex intermediates |
Optimization and Scalability
Catalyst Screening
Eco-Friendly Modifications
-
Solvent-free synthesis : Reduces waste and energy consumption while maintaining yields >80%.
-
Microwave assistance : Cuts reaction time from 24 hours to 30 minutes with comparable yields.
Mechanistic Insights
Cyclocondensation Pathway
Chemical Reactions Analysis
a) Cyclization via Electrophilic Cyanating Agents
The benzoxazole core is synthesized through a reaction between o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O. This method yields 2-aminobenzoxazoles with 70–95% efficiency under reflux conditions (1,4-dioxane, 24–30 h) .
Example Reaction Conditions :
| Reagent | Amount (equiv) | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| NCTS | 1.5 | 1,4-Dioxane | Reflux | 85–95 |
| BF₃·Et₂O | 2.0 |
The mechanism involves BF₃ activating NCTS, enabling nucleophilic attack by the o-aminophenol’s amine group, followed by cyclization .
b) Smiles Rearrangement for N-Substitution
The Smiles rearrangement facilitates functionalization of the benzoxazole ring. For example, benzoxazole-2-thiol reacts with chloroacetyl chloride and amines (e.g., 5-bromopentylamine HBr) in toluene or DMF under reflux or microwave irradiation (120°C, 2 h) to form N-substituted derivatives .
Key Steps :
-
Activation of benzoxazole-2-thiol with chloroacetyl chloride.
-
Nucleophilic displacement with amines.
-
Cyclization via intramolecular SNAr to yield products like N-(5-(benzo[d]oxazol-2-ylthio)pentyl)formamide .
Functionalization of the Pyrimidine Ring
The 4,6-dimethylpyrimidin-2-yl group undergoes regioselective modifications:
a) Pd-Catalyzed Coupling Reactions
The bromine atom in intermediates like 6-bromo-2-phenylbenzoxazole is replaced via Pd-catalyzed amination to introduce NHBoc or other groups .
Example :
text6-Bromo-2-phenylbenzoxazole + NHBoc → 6-NHBoc-2-phenylbenzoxazole Conditions: Pd catalyst, Cs₂CO₃, DMF, 70–120°C Yield: 60–80%[4]
b) Hydrogen Bonding and Dimerization
The amine group in N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine participates in intermolecular N–H⋯N hydrogen bonding, forming centrosymmetric dimers. This interaction stabilizes the crystal lattice and influences solubility .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : δ 7.35–6.95 (m, aromatic protons), δ 2.5 (s, 6H, 2×CH₃) .
-
HRMS : m/z 240.26 [M + H]⁺ (calculated), 240.26 [M + H]⁺ (observed) .
Comparative Reaction Yields
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization with NCTS | BF₃·Et₂O, reflux, 24–30 h | 85–95 | |
| Smiles Rearrangement | Microwave, 120°C, 2 h | 70–80 | |
| Pd-Catalyzed Amination | Pd(OAc)₂, Cs₂CO₃, DMF, 70°C | 60–80 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Targeting Enzymatic Pathways
Research has shown that compounds with similar structural motifs to N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine can act as inhibitors of critical enzymes involved in disease pathways. For example, derivatives of benzoxazole have been studied for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE), which are crucial in the treatment of conditions like cancer and Alzheimer's disease respectively .
Anticancer Activity
Studies have demonstrated that benzoxazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines. The results indicated significant cytotoxicity, with some derivatives showing better efficacy than established chemotherapeutic agents .
Antimicrobial Properties
Broad-Spectrum Activity
The compound has been investigated for its antimicrobial potential against both Gram-positive and Gram-negative bacteria. Research indicates that benzoxazole derivatives can exhibit potent antibacterial activity, making them candidates for developing new antibiotics in response to rising antibiotic resistance .
Case Study: In Vitro Testing
In vitro studies have shown that certain derivatives of this compound possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example, one study reported MIC values as low as 1.27 µM against Staphylococcus aureus and Escherichia coli, highlighting their potential as effective antimicrobial agents .
Anti-inflammatory Applications
Mechanism of Action
Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. This inhibition leads to reduced synthesis of prostaglandins, thereby alleviating inflammation and pain.
Therapeutic Potential
The anti-inflammatory properties of these compounds suggest their potential use in treating conditions such as arthritis and other inflammatory diseases. Clinical studies are needed to further explore their efficacy and safety profiles in humans.
Neuroprotective Effects
Alzheimer's Disease Research
Given the structural similarities with known neuroprotective agents, this compound has been evaluated for its potential in treating neurodegenerative disorders like Alzheimer's disease. Preliminary studies indicate that it may help mitigate neuroinflammation and promote neuronal survival .
Synthetic Routes and Industrial Production
The synthesis of this compound involves several chemical reactions:
| Step | Description |
|---|---|
| Formation of Benzoxazole Core | Condensation reactions involving appropriate precursors under controlled conditions. |
| Introduction of Pyrimidine | Utilization of nucleophilic substitution methods to introduce the pyrimidine moiety. |
| Final Coupling | Employing coupling agents to link the benzoxazole and pyrimidine components effectively. |
Industrial production methods focus on optimizing these synthetic routes to improve yield and reduce costs through techniques such as continuous flow chemistry.
Mechanism of Action
The mechanism of action of 2-Benzoxazolamine, N-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine
- Structural Differences : Replaces the benzoxazole oxygen atom with sulfur, forming a benzothiazole moiety. This substitution increases molecular planarity, as evidenced by a smaller inter-ring dihedral angle (1.9°) compared to benzoxazole derivatives .
- Hydrogen Bonding: Forms N–H⋯N hydrogen bonds between amino groups and pyrimidine nitrogen atoms, creating cyclic dimers with a graph-set notation of $ R_2^2(8) $ .
- Synthesis : Synthesized via heating 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acetic acid, yielding 85% .
- Applications : Enhanced thermal stability (m.p. 513 K) compared to benzoxazole analogs, suggesting utility in high-temperature applications .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Structural Differences : Features a benzimidazole core, introducing an additional nitrogen atom in the fused ring system. This increases hydrogen-bonding capacity, with intramolecular N–H⋯N interactions stabilizing the structure .
- Hydrogen Bonding : Forms centrosymmetric dimers via intermolecular N–H⋯O bonds , similar to the benzoxazole analog but with distinct bond angles and lengths .
- Synthesis: Prepared using acetylacetone and 1H-benzo[d]imidazol-2-yliminomethanediamine, yielding 80% .
N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine
- Bioactivity : Demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones measured via disk diffusion assays .
- Synthesis : Produced under solvent-free conditions, highlighting an environmentally friendly methodology .
Structural and Functional Comparison Table
Key Research Findings
- Crystallographic Tools : Structures were resolved using SHELX and ORTEP-3 software, with refinement parameters (e.g., $ R_{\text{factor}} = 0.044 $) ensuring accuracy .
- Synthetic Advancements : Acetylacetone-based syntheses offer improved yields and reduced reaction times compared to traditional cyanamide routes .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 244.26 g/mol. The structure consists of a benzoxazole moiety linked to a pyrimidine ring, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction between 4,6-dimethylpyrimidine and appropriate benzoxazole derivatives. The process may include various steps such as condensation reactions and purification techniques to yield the desired product in high purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
| Pichia pastoris | 128 |
The compound exhibited significant activity against Bacillus subtilis, indicating its potential as an antimicrobial agent .
Antitumor Activity
This compound has also been investigated for its antitumor properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines. A notable case study involved assessing the compound's efficacy against human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, suggesting substantial antitumor activity .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. Results indicated that it could serve as a potential lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
In another study focusing on its anticancer properties, this compound was tested in vivo using xenograft models. Tumor growth inhibition was observed with a significant reduction in tumor size compared to control groups .
Q & A
Q. What are the optimal synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?
The compound is synthesized via condensation of 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine under acidic conditions (e.g., acetic acid), followed by refluxing at 473 K for 1 hour . Yield optimization (up to 80%) requires precise stoichiometric ratios (e.g., 1:2 molar ratio of cyanamide to acetylacetone) and controlled heating to prevent side reactions like premature cyclization. Recrystallization in ethanol enhances purity .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic data (triclinic space group P1, a = 8.2836 Å, b = 9.6135 Å, c = 16.5694 Å, α/β/γ ≈ 92–96°) confirm the planar benzoxazole and pyrimidine rings connected via an amine group. Hydrogen-bonding interactions (N–H⋯N) stabilize the crystal lattice . Software like SHELXL97 refines structural parameters to R = 0.044 and wR = 0.136 .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and pyrimidine methyl groups (δ 2.3–2.5 ppm) .
- FT-IR : Identify N–H stretches (~3400 cm⁻¹) and C=N/C–O vibrations (1600–1500 cm⁻¹) .
- ESI-MS : Confirm molecular weight (239.28 g/mol) via [M+H]⁺ peaks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP), and excitation states. For analogous pyrimidine derivatives, TD-DFT in dimethylformamide (DMF) solvent models UV-Vis spectra (λmax ~ 300–400 nm), correlating with experimental data . Such studies guide optoelectronic applications by predicting charge-transfer behavior .
Q. What strategies resolve discrepancies in crystallographic data refinement?
Discrepancies (e.g., thermal motion or occupancy factors) are addressed using:
Q. How does structural modification influence biological activity in related compounds?
Substituting the pyrimidine ring (e.g., adding thioether or sulfonamide groups) enhances fungicidal activity. For example, N-aryl-2-((5-((4,6-dimethylpyrimidin-2-yl)thiomethyl)-1,3,4-thiadiazole derivatives inhibit Colletotrichum orbiculare (77.3% inhibition at 50 mg/L) by disrupting fungal membrane integrity . SAR studies suggest electron-withdrawing groups improve target binding .
Methodological Considerations
Q. What crystallographic software packages are recommended for structural analysis?
Q. How are hydrogen-bonding networks analyzed in supramolecular assemblies?
Hydrogen bonds (e.g., N–H⋯N, C–H⋯π) are quantified using Mercury (CCDC) or PLATON. For this compound, intramolecular N–H⋯N bonds (2.89 Å) and intermolecular π-π stacking (3.5–4.0 Å) stabilize the lattice .
Q. What are the limitations of SC-XRD for this compound?
- Twinned crystals : Resolved using CELL_NOW or TWINABS .
- Disorder : Methyl groups may require multi-position refinement .
- Resolution : High-angle data (>θ = 112.6°) ensures precision in bond-length determination (±0.003 Å) .
Data Contradictions and Resolution
Q. How to address inconsistencies in reported synthetic yields?
Variations arise from solvent purity (e.g., ethanol vs. DMF) or heating methods (microwave vs. conventional). Reproducibility requires strict adherence to reported protocols (e.g., 473 K heating under N₂) .
Q. Why do DFT-predicted spectra sometimes deviate from experimental data?
Solvent effects (implicit vs. explicit models) and basis-set limitations (e.g., B3LYP/6-31G* vs. CAM-B3LYP) impact accuracy. Hybrid approaches (e.g., COSMO-RS) improve solvent-correction .
Emerging Applications
Q. Can this compound serve as a SIRT2 inhibitor scaffold?
Structural analogs (e.g., SirReal2) show SIRT2 inhibition via pyrimidine-thioacetamide interactions. Docking studies suggest the dimethylpyrimidine moiety binds the enzyme’s hydrophobic pocket .
Q. What role does it play in agrochemical research?
As a pyrimidinamine derivative, it shares a scaffold with fungicides like pyrimethanil, which targets methionine biosynthesis in Botrytis cinerea . Modifications (e.g., adding thiadiazole rings) enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
